4-(Bencensulfonil)fenol

Descripción general

Descripción

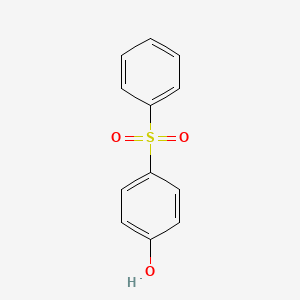

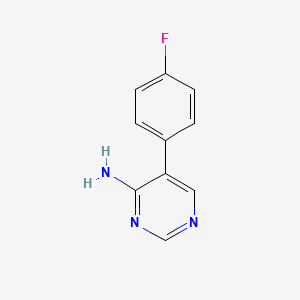

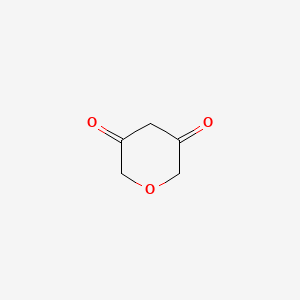

4-(Benzenesulfonyl)phenol (4-BSP) is a versatile organic compound that has been widely used in a variety of applications, from chemical synthesis to medical research. 4-BSP is a sulfonated phenol, with a benzene ring attached to a sulfonic acid group. It is a white crystalline solid, with a melting point of 113 °C and a density of 1.33 g/cm3. Its chemical formula is C6H5SO3H.

Aplicaciones Científicas De Investigación

Investigación Proteómica

4-(Bencensulfonil)fenol: se utiliza en la investigación proteómica debido a sus propiedades bioquímicas. Sirve como reactivo en la identificación y análisis de las estructuras y funciones de las proteínas. La capacidad del compuesto para interactuar con los aminoácidos y las proteínas lo hace valioso para estudiar los complejos y vías proteicos .

Síntesis de Bases de Schiff

Este compuesto es fundamental en la síntesis de bases de Schiff, que son una clase importante de compuestos orgánicos. Las bases de Schiff derivadas de This compound han mostrado efectos antioxidantes y antiglicación potenciales, que son beneficiosos en aplicaciones farmacéuticas, particularmente en el tratamiento de complicaciones diabéticas .

Aplicaciones Antimicrobianas

Los compuestos fenólicos como This compound exhiben propiedades antimicrobianas. Se pueden usar para desarrollar nuevos agentes antimicrobianos que se dirijan a cepas resistentes de bacterias y otros patógenos. Esta aplicación es crucial en la lucha contra la resistencia a los antibióticos .

Propiedades Antioxidantes

La parte fenol en This compound contribuye a sus propiedades antioxidantes. Los antioxidantes son vitales para neutralizar los radicales libres, que pueden prevenir enfermedades relacionadas con el estrés oxidativo. Esta propiedad se explora en el desarrollo de agentes terapéuticos y conservantes de alimentos .

Investigación Antiinflamatoria

Debido a su estructura química, This compound se investiga por sus propiedades antiinflamatorias. Se puede utilizar para comprender los mecanismos de la inflamación y para desarrollar fármacos que puedan aliviar las afecciones inflamatorias .

Análisis y Detección Química

El compuesto se utiliza en química analítica para la detección y cuantificación de compuestos fenólicos en diversas muestras. Sus propiedades químicas únicas permiten el desarrollo de ensayos sensibles y precisos para el contenido fenólico en muestras ambientales y biológicas .

Safety and Hazards

Mecanismo De Acción

Target of Action

Phenolic compounds, which 4-(benzenesulfonyl)phenol is a part of, are known to interact with a variety of biological targets, including enzymes and cell receptors .

Mode of Action

They can bind to proteins, interfere with enzymatic activity, or modulate cell signaling pathways .

Biochemical Pathways

Phenolic compounds, including 4-(Benzenesulfonyl)phenol, are part of the phenylpropanoid pathway, a major secondary metabolic pathway in plants . This pathway is responsible for the biosynthesis of a wide range of compounds, including flavonoids, coumarins, and lignans

Pharmacokinetics

Phenolic compounds are known to have poor oral bioavailability due to their metabolism and biotransformation by phase 1 and phase 2 enzymes and gut microflora

Result of Action

Phenolic compounds are known for their antioxidant properties, and they can modulate cellular signaling pathways, potentially leading to various biological effects .

Análisis Bioquímico

Biochemical Properties

Phenolic compounds, such as 4-(Benzenesulfonyl)phenol, are known to interact with proteins, altering their structure and properties . These interactions can occur through covalent linkages and/or non-covalent interactions, including hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding

Molecular Mechanism

Phenolic compounds are known to exert their effects at the molecular level through free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression

Metabolic Pathways

Phenolic compounds are known to be synthesized through the shikimate and phenylpropanoid pathways

Propiedades

IUPAC Name |

4-(benzenesulfonyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUKRBMPOXGCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70322064 | |

| Record name | 4-(benzenesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7402-69-9 | |

| Record name | NSC400311 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(benzenesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzenesulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-(Benzenesulfonyl)phenol in the thermosensitive recording material?

A1: The abstract describes a thermosensitive recording material where 4-(Benzenesulfonyl)phenol acts as a component of the developing agent in the thermosensitive layer []. While the exact mechanism isn't detailed, it works in conjunction with 2,4-diphenyl sulfonyl phenol and 2,4,6-triphenyl sulfonyl phenol to react with the dye upon heating, leading to visible image formation. The combination of these three compounds enhances thermosensitivity, meaning the material responds more effectively to heat, enabling image development.

Q2: What are the advantages of using a developing agent containing 4-(Benzenesulfonyl)phenol in this specific application?

A2: The abstract highlights several advantages of incorporating 4-(Benzenesulfonyl)phenol alongside the other sulfonyl phenols in the developing agent []. These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)

![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)